
(2R)-3-methyl-2-(sulfamoylamino)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-3-methyl-2-(sulfamoylamino)butanoic acid is an organic compound with a specific stereochemistry, indicated by the (2R) configuration This compound is characterized by the presence of a sulfamoylamino group attached to a butanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-methyl-2-(sulfamoylamino)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid derivative.
Introduction of the Sulfamoylamino Group: This step involves the introduction of the sulfamoylamino group through a nucleophilic substitution reaction. Common reagents used include sulfamoyl chloride and a base such as triethylamine.
Deprotection and Purification: The final step involves deprotection of any protecting groups and purification of the product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2R)-3-methyl-2-(sulfamoylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfamoyl chloride and triethylamine in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
(2R)-3-methyl-2-(sulfamoylamino)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (2R)-3-methyl-2-(sulfamoylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoylamino group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. Pathways involved may include enzyme catalysis, signal transduction, and metabolic regulation.
相似化合物的比较
Similar Compounds
(2S,3R)-3-methylglutamate: Another amino acid derivative with similar structural features.
(2R)-3-methyl-2-(aminosulfonyl)butanoic acid: A closely related compound with a different functional group arrangement.
Uniqueness
(2R)-3-methyl-2-(sulfamoylamino)butanoic acid is unique due to its specific stereochemistry and the presence of the sulfamoylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
属性
分子式 |
C5H12N2O4S |
|---|---|
分子量 |
196.23 g/mol |
IUPAC 名称 |
(2R)-3-methyl-2-(sulfamoylamino)butanoic acid |
InChI |
InChI=1S/C5H12N2O4S/c1-3(2)4(5(8)9)7-12(6,10)11/h3-4,7H,1-2H3,(H,8,9)(H2,6,10,11)/t4-/m1/s1 |
InChI 键 |
IIRKLFOBJZBWGF-SCSAIBSYSA-N |
手性 SMILES |
CC(C)[C@H](C(=O)O)NS(=O)(=O)N |
规范 SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



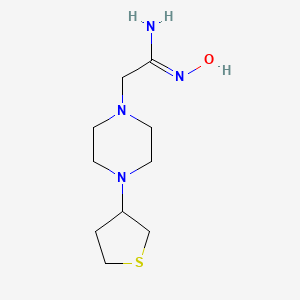
![(6aR,9aS)-2,2,4,4-Tetraisopropyl-6a,9a-dihydro-6H-thieno[3,2-f][1,3,5,2,4]trioxadisilocine](/img/structure/B15292822.png)
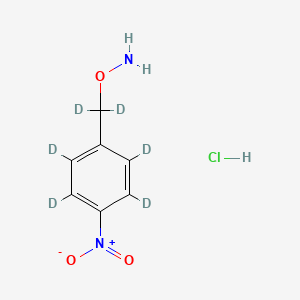
![2-methyl-6-[1-[(1R,2R)-2-methylcyclopropyl]tetrazol-5-yl]aniline](/img/structure/B15292831.png)
![(2R,4R)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate (hydrochloride)](/img/structure/B15292835.png)
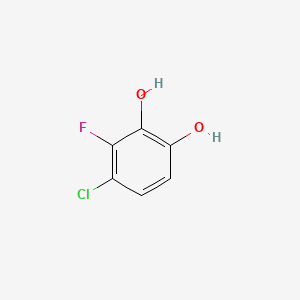
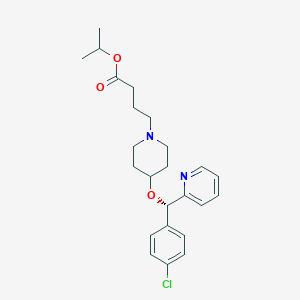
![methyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B15292868.png)
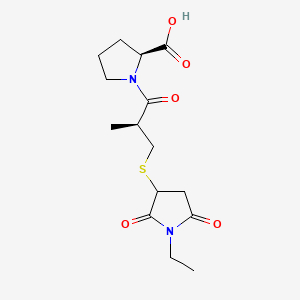
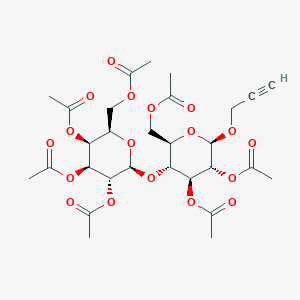
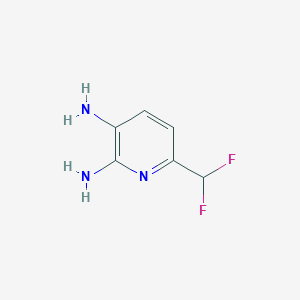
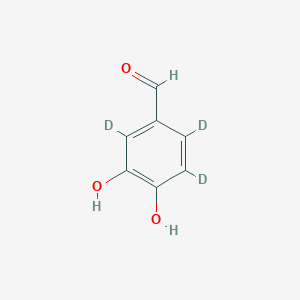
![N-[(1S)-2-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-oxo-1-phenylethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B15292898.png)
